2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide
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Overview
Description
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and a dimethoxyphenyl group. Thiazole and pyrazole rings are known for their significant biological activities and are commonly found in various pharmacologically active compounds .
Preparation Methods
The synthesis of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide typically involves multi-step reactions starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential anti-inflammatory, anticancer, and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole and pyrazole rings can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other thiazole and pyrazole derivatives, such as:
- 2-(4-methylthiazol-2-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
- 2-(3,4-dimethoxyphenyl)-1,3-thiazole
- N-(1-methyl-1H-pyrazol-4-yl)-2-thiazolylacetamide These compounds share structural similarities but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of the dimethoxyphenyl group, thiazole ring, and pyrazole ring in 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide contributes to its distinct properties and potential applications .
Properties
Molecular Formula |
C17H18N4O3S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C17H18N4O3S/c1-21-9-13(8-18-21)19-16(22)7-12-10-25-17(20-12)11-4-5-14(23-2)15(6-11)24-3/h4-6,8-10H,7H2,1-3H3,(H,19,22) |
InChI Key |
AOPMTAVPJQMYQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CC2=CSC(=N2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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